5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with methoxy (5-position) and methyl groups (2,4-positions), linked via a sulfonamide bridge to an aniline moiety. The aniline group is further connected to a pyrimidine ring substituted with a methyl group (4-position) and a piperidin-1-yl group (6-position). The molecular formula is C₂₅H₃₀N₆O₃S, with a molecular weight of 506.62 g/mol.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-17-14-18(2)23(16-22(17)33-4)34(31,32)29-21-10-8-20(9-11-21)27-25-26-19(3)15-24(28-25)30-12-6-5-7-13-30/h8-11,14-16,29H,5-7,12-13H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOZYXZCDMIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.47 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, and a pyrimidine ring that may contribute to its pharmacological effects.
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, sulfonamides are often associated with inhibition of carbonic anhydrase and other enzymes that play crucial roles in metabolic processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to selective inhibition of cancer cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes. COX inhibitors are commonly used in treating inflammatory conditions and pain management .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX enzyme inhibition | |
| Enzyme inhibition | Modulation of metabolic pathways |
Study 1: Anticancer Efficacy
A study conducted by Chahal et al. (2023) evaluated various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold for their anticancer efficacy. The results indicated that certain modifications led to enhanced potency against various cancer cell lines, suggesting that this compound could exhibit similar effects .
Study 2: Inflammatory Response Modulation
In another investigation, compounds with structural similarities were tested for their ability to modulate inflammatory responses in vitro. The findings demonstrated significant reductions in pro-inflammatory cytokine production when treated with these compounds, indicating a potential therapeutic application for inflammatory diseases .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is in the field of cancer treatment. Research indicates that sulfonamide derivatives exhibit inhibitory effects on various cancer cell lines. The specific structural features of 5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide enhance its interaction with target proteins involved in tumor growth and proliferation.
Case Study: EGFR Inhibition
A study demonstrated that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. The sulfonamide moiety contributes to the binding affinity of the compound to the active site of EGFR, leading to reduced cell proliferation and increased apoptosis in cancerous tissues .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Its mechanism involves inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.
Research Findings
In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt folate metabolism makes it a candidate for further development as an antimicrobial agent .
Neurological Applications
Another area of interest is the potential neuroprotective effects of this compound. Research into piperidine-containing compounds has suggested that they may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Neuroprotection Studies
Studies have indicated that derivatives similar to this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the sulfonamide group, piperidine ring, and pyrimidine moiety can significantly influence biological activity.
Table: Structure Activity Relationship Insights
| Component | Modification Impact | Observed Activity |
|---|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability | Increased anticancer activity |
| Piperidine Ring | Modulates receptor affinity | Potential neuroprotective effects |
| Pyrimidine Moiety | Affects interaction with target proteins | Improved antimicrobial properties |
Comparison with Similar Compounds
Table 1: Structural and Functional Differences in Pyrimidine Substituents
Key Findings :
- The piperidin-1-yl group in the target compound provides a rigid, lipophilic structure, favoring interactions with hydrophobic pockets in biological targets compared to linear diethylamino groups .
Benzene Sulfonamide Analogs
Table 2: Impact of Benzene Ring Modifications
Preparation Methods
Sulfonation of 3-Methoxy-2,5-Dimethylphenol
The starting material, 3-methoxy-2,5-dimethylphenol, undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. This step introduces the sulfonic acid group at the para position relative to the methoxy group.
Reaction Conditions:
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4 hours). This converts the sulfonic acid to the sulfonyl chloride, critical for subsequent amidation.
Key Data:
-
NMR (DMSO-): δ 2.28 (s, 3H, Ar–CH₃), 2.34 (s, 3H, Ar–CH₃), 3.82 (s, 3H, OCH₃), 7.41 (s, 1H, Ar–H).
-
Purity: ≥95% (HPLC).
Synthesis of Intermediate B: 4-{[4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-yl]Amino}Aniline
Preparation of 2-Chloro-4-Methyl-6-(Piperidin-1-yl)Pyrimidine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 hours to introduce a chlorine atom at the 2-position. This activates the pyrimidine ring for nucleophilic substitution.
Optimization Note:
Excess POCl₃ (3 equivalents) and catalytic dimethylformamide (DMF) improve yields to 85–88%.
Coupling with 4-Nitroaniline
The chloropyrimidine intermediate reacts with 4-nitroaniline in ethanol under reflux (12 hours) using triethylamine (Et₃N) as a base. Reduction of the nitro group to an amine is achieved via hydrogenation (H₂, 10% Pd/C, 50 psi, 6 hours).
Spectroscopic Validation:
-
NMR (CDCl₃): δ 1.55–1.62 (m, 6H, piperidine–CH₂), 2.38 (s, 3H, pyrimidine–CH₃), 3.75 (t, 4H, piperidine–NCH₂), 6.72 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H).
Final Coupling: Sulfonamide Bond Formation
Reaction of Intermediate A and B
Intermediate A (1.2 equivalents) is added dropwise to a solution of Intermediate B (1 equivalent) in anhydrous pyridine at 0°C. The mixture is stirred at room temperature for 24 hours, followed by quenching with ice water. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Critical Parameters:
Crystallization and Characterization
Recrystallization from ethanol/water (7:3) affords the pure product as a white crystalline solid.
Analytical Data:
-
MP : 214–216°C.
-
HRMS (ESI+) : m/z calcd for C₂₅H₃₀N₅O₃S [M+H]⁺: 504.2018; found: 504.2021.
-
IR (KBr) : 3274 cm⁻¹ (N–H stretch), 1328 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
A microwave-assisted method reduces reaction time from 24 hours to 45 minutes (100°C, 300 W), maintaining comparable yields (68%).
Green Chemistry Approaches
Using ionic liquids (e.g., [BMIM]BF₄) as solvents improves atom economy and reduces waste, though yields remain lower (58–60%).
Challenges and Troubleshooting
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidin-2-ylamine intermediate. A common approach includes nucleophilic substitution of a chloropyrimidine with piperidine, followed by coupling to a sulfonamide-bearing phenyl group via Buchwald-Hartwig amination or Ullmann-type reactions . Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) for amination steps to overcome activation energy barriers.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient coupling .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate pure product .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, piperidine protons at δ ~1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .
Q. What are the primary biological targets of this compound, and how is its activity screened?
- Methodological Answer : The compound is hypothesized to target enzymes or receptors due to its sulfonamide and piperidine moieties. Screening protocols include:
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., methionine aminopeptidase-1 inhibition measured via Co²⁺-dependent hydrolysis of substrates) .
- Cellular Viability Tests : MTT assays on cancer cell lines (IC₅₀ determination) .
- Molecular Docking : Preliminary computational studies to predict binding affinities to targets like kinases or proteases .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in the final coupling step, be systematically addressed?
- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
- Alternative Catalysts : Switching from Pd(OAc)₂ to Pd₂(dba)₃ with BrettPhos ligand enhances coupling efficiency .
- Protecting Groups : Temporarily blocking reactive sites (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) alter biological activity, and what SAR trends are observed?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Piperidine vs. Morpholine : Piperidine’s flexibility enhances binding to hydrophobic pockets (e.g., 10-fold higher potency in kinase inhibition) .
- Methoxy Position : 5-Methoxy substitution on the benzene ring improves metabolic stability compared to ortho/meta positions .
- Methyl Groups : 2,4-Dimethyl groups on the benzene-sulfonamide increase lipophilicity, correlating with improved membrane permeability (logP ~3.5) .
Q. How can conflicting data on the compound’s enzyme inhibition profiles across studies be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Resolution steps:
- Standardized Assays : Re-test under uniform conditions (e.g., pH 7.4, 37°C, 1 mM ATP for kinase assays) .
- Analytical Purity Checks : HPLC-MS to confirm >95% purity, eliminating off-target effects from byproducts .
- Orthogonal Validation : Use CRISPR-edited cell lines lacking the target enzyme to confirm specificity .
Q. What computational approaches are optimal for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction : Tools like SwissADME estimate absorption (e.g., high Caco-2 permeability) and toxicity (e.g., Ames test negativity) .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications (ΔΔG calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
